Palbociclib-SMCC
Description
Conceptual Framework of Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition in Cancer Biology
The cell cycle is a fundamental process that governs the replication of cells, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in controlling the progression of the cell cycle. cancerbiomed.orgnih.gov Specifically, CDK4 and CDK6, in complex with cyclin D, are key regulators of the transition from the G1 phase (cell growth) to the S phase (DNA synthesis). nih.gov
In many types of cancer, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. nih.gov This hyperactivity can be due to various genetic alterations, such as the amplification of cyclin D-encoding genes or the loss of natural CDK inhibitors. Palbociclib (B1678290) is a highly selective and potent oral inhibitor of CDK4 and CDK6. nih.gov By binding to the ATP-binding pocket of these enzymes, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This, in turn, blocks the progression of the cell cycle at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells. ascopubs.org
The efficacy of Palbociclib has been demonstrated in certain cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. medkoo.com
Rationale for Targeted Delivery of Palbociclib via Conjugation Strategies
While Palbociclib is an effective systemic therapy, the rationale for its targeted delivery via conjugation strategies stems from the desire to enhance its therapeutic index—that is, to maximize its anti-cancer activity while minimizing systemic side effects. biorxiv.org By attaching Palbociclib to a molecule that specifically targets cancer cells, it is hypothesized that higher concentrations of the drug can be achieved at the tumor site. biorxiv.org
This targeted approach could potentially:
Increase the efficacy of Palbociclib in tumors where it is currently used.
Expand its application to other types of cancer that may be sensitive to CDK4/6 inhibition but where systemic administration might be limiting.
One study exploring the conjugation of Palbociclib to the near-infrared dye MHI-148 found that the resulting conjugate had enhanced cytotoxic activity in all tested mammalian cell lines in vitro. researchgate.networktribe.com Interestingly, the conjugate did not induce G1 cell cycle arrest, suggesting a different mechanism of action from the parent compound. researchgate.networktribe.com Another study investigated Palbociclib conjugated to magnetic nanoparticles, which also showed increased cytotoxicity compared to free Palbociclib in breast cancer cell lines. nih.gov These studies highlight the potential of conjugation to alter and potentially enhance the therapeutic properties of Palbociclib.
Significance of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as a Bioconjugation Linker
The linker is a critical component of any drug conjugate, as it connects the therapeutic payload (in this case, Palbociclib) to the targeting moiety. The choice of linker influences the stability, solubility, and release characteristics of the conjugate. Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker in the field of bioconjugation.
Its significance lies in its distinct reactive ends:
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like those found on the side chains of lysine (B10760008) residues in antibodies) to form stable amide bonds.
A maleimide (B117702) group , which reacts with sulfhydryl (thiol) groups (often introduced into antibodies or other targeting proteins) to form a stable thioether bond.
SMCC is classified as a non-cleavable linker, meaning the bond it forms is stable in the bloodstream. This stability is crucial for ensuring that the cytotoxic payload remains attached to the antibody until the conjugate reaches the target cancer cell and is internalized. The release of the drug typically occurs after the entire antibody-drug conjugate is degraded within the lysosome of the cancer cell.
Overview of Preclinical Research Landscape for Palbociclib-SMCC Conjugates
The preclinical research landscape for conjugates specifically utilizing Palbociclib as the payload attached via an SMCC linker is currently nascent, with limited publicly available data. While the individual components—Palbociclib and the SMCC linker—are well-characterized, dedicated studies on the synthesis, in vitro, and in vivo evaluation of a this compound antibody-drug conjugate are not extensively reported in peer-reviewed literature.
A commercial entity describes "this compound" as a derivative available for creating ADCs for targeted drug delivery, providing its chemical formula and molecular weight. medkoo.com However, this does not constitute preclinical research data.
The existing preclinical research on Palbociclib has largely focused on its use as a single agent or in combination with other systemic therapies. For instance, in vivo studies have demonstrated the efficacy of Palbociclib in xenograft models of oral squamous cell carcinoma and have explored mechanisms of resistance. cancerbiomed.org Other preclinical work has investigated combinations of Palbociclib with PI3K inhibitors and other agents in various cancer models. nih.govascopubs.org
While direct preclinical data on this compound conjugates is scarce, the general principles of ADC development provide a roadmap for the types of studies that would be necessary. These would include:
In vitro studies: Assessing the binding affinity of the ADC to its target receptor, evaluating its cytotoxic potency against various cancer cell lines, and confirming its mechanism of action.
In vivo studies: Evaluating the anti-tumor efficacy of the ADC in animal models (such as patient-derived xenografts), determining its pharmacokinetic profile, and assessing its safety and tolerability.
One study on a Palbociclib-MHI-148 conjugate did provide in vitro cytotoxicity data, showing enhanced activity compared to Palbociclib alone across several cell lines. biorxiv.org This suggests that conjugating Palbociclib can indeed modulate its biological activity, providing a rationale for further exploration of Palbociclib-based ADCs, including those using an SMCC linker.
Compound Information
| Compound Name |
| Palbociclib |
| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| This compound |
| Retinoblastoma (Rb) protein |
| Palbociclib-MHI-148 |
| N-hydroxysuccinimide (NHS) |
| Letrozole (B1683767) |
| Fulvestrant (B1683766) |
| PI3K inhibitors |
Chemical Properties of Palbociclib and SMCC
| Property | Palbociclib | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one | 4-(N-Maleimidomethyl)cyclohexanecarboxylic acid N-succinimidyl ester |
| Molecular Formula | C24H29N7O2 | C16H18N2O6 |
| Molecular Weight | 447.54 g/mol | 334.33 g/mol |
| Primary Function | Selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) | Heterobifunctional crosslinker for bioconjugation |
| Reactive Groups | N/A (functions as the therapeutic payload) | N-hydroxysuccinimide (NHS) ester and maleimide |
| Target of Reaction | N/A | Primary amines and sulfhydryl (thiol) groups |
Properties
Molecular Formula |
C36H42N8O5 |
|---|---|
Molecular Weight |
666.783 |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Appearance |
Solid powder |
Synonyms |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid |
Origin of Product |
United States |
Design, Synthesis, and Structural Characterization of Palbociclib Smcc Conjugates
Synthetic Methodologies for Palbociclib-SMCC Conjugation
The synthesis of this compound is centered on creating a stable covalent bond between the drug molecule and the linker. This is typically achieved through a two-step reaction scheme that leverages the specific reactivities of the functional groups on both Palbociclib (B1678290) and the SMCC linker. windows.net
The primary strategy for conjugating Palbociclib to other molecules, such as antibodies, often involves the use of a heterobifunctional crosslinker like SMCC. windows.netbiosyn.com SMCC is advantageous because it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. windows.net This dual reactivity allows for sequential and controlled conjugation.
The typical process is a two-step reaction:
Activation : The amine-containing molecule is first reacted with a molar excess of the SMCC crosslinker. windows.net The NHS ester end of SMCC reacts with a primary or secondary amine on the target molecule. windows.netbiosyn.com This reaction is a classic example of nucleophilic acyl substitution . testbook.comlibretexts.org The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. libretexts.orgmasterorganicchemistry.com This forms a stable amide bond and releases the N-hydroxysuccinimide leaving group. libretexts.org
Conjugation : After removing the excess, unreacted linker, the newly formed maleimide-activated molecule is then introduced to a second molecule that contains a sulfhydryl (thiol) group. windows.net The maleimide group of the linker reacts specifically with the sulfhydryl group at a pH of 6.5-7.5 to form a stable thioether bond, completing the conjugation. windows.net
The cyclohexane (B81311) ring within the SMCC linker's spacer arm helps to decrease the rate of hydrolysis of the maleimide group, which enhances its stability and allows for the maleimide-activated intermediate to be stored before the final conjugation step. windows.net A prominent example of this linker's application is in the antibody-drug conjugate Trastuzumab emtansine (T-DM1), where the SMCC linker (referred to as MCC after conjugation) connects the antibody to the cytotoxic agent. nih.gov
Palbociclib's chemical structure inherently contains a suitable functional group for reaction with an NHS ester, negating the need for complex preliminary modifications to introduce amine reactivity. medkoo.commedkoo.com The key reactive site is the secondary amine within the solvent-exposed piperazine (B1678402) ring. medkoo.combiorxiv.org
The nucleophilic nitrogen of this piperazine ring can directly attack the NHS ester of the SMCC linker in a nucleophilic acyl substitution reaction. libretexts.orgbiorxiv.org This reaction results in the formation of a stable amide bond, covalently attaching the SMCC linker to the Palbociclib molecule. The resulting product is this compound, which now bears a reactive maleimide group at the other end, ready for conjugation to a thiol-containing molecule. medkoo.com
Optimizing reaction conditions is critical for maximizing the yield and purity of the this compound conjugate while minimizing side reactions.
Solvent Systems : SMCC is not readily soluble in water and must first be dissolved in a water-miscible, non-protic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before being added to the aqueous reaction buffer. biosyn.commedchemexpress.com
pH Control : The reaction between the amine on Palbociclib's piperazine ring and the NHS ester of SMCC is most efficient at a pH range of 7-9. windows.net Maintaining the pH within this range is crucial, as the hydrolytic degradation of the NHS ester becomes a significant competing reaction at higher pH values. windows.net
Temperature and Molar Ratios : The reaction is typically carried out at room temperature for 30-60 minutes. biosyn.com A several-fold molar excess of the crosslinker is often used to ensure that the amine-containing protein is sufficiently activated. windows.net Following this activation step, excess non-reacted SMCC must be removed, usually by desalting or dialysis, to prevent it from interfering with the subsequent conjugation step. windows.netbiosyn.com
Table 1: Typical Reaction Conditions for NHS Ester-Amine Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMSO or DMF for SMCC stock | SMCC has poor aqueous solubility. biosyn.com |
| pH | 7.0 - 9.0 | Optimal range for amine reaction with NHS ester; minimizes hydrolysis. windows.net |
| Temperature | Room Temperature (approx. 20-25°C) | Sufficient for reaction without promoting significant degradation. biosyn.com |
| Reaction Time | 30 - 60 minutes | Adequate time for the activation reaction to proceed to completion. biosyn.com |
| Molar Ratio | Molar excess of SMCC | Drives the reaction towards the formation of the activated Palbociclib. windows.net |
Modification of Palbociclib for Amine Reactivity
Analytical and Spectroscopic Characterization Techniques
Following synthesis, a suite of analytical methods is employed to confirm that the desired this compound conjugate has been formed correctly and is of high purity.
Spectroscopic and spectrometric techniques are indispensable for verifying the covalent structure of the conjugate.
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the final product. europa.eu A successful conjugation will show a mass peak corresponding to the sum of the molecular weight of Palbociclib and the reacted SMCC linker. medkoo.com The expected mass of the this compound conjugate is 666.78 g/mol . medkoo.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H NMR) and Carbon (¹³C NMR) spectroscopy can confirm the structure in detail. europa.eu These techniques would verify the presence of the newly formed amide bond and the characteristic signals from the cyclohexane and maleimide moieties of the SMCC linker, confirming its attachment to the Palbociclib molecule. europa.eu
Stoichiometry : In the context of creating a larger biomolecule conjugate like an ADC, the stoichiometry, often expressed as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute. nih.gov Techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry can be used to determine the average number of drug-linker molecules attached to each antibody. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione | medkoo.com |
| Molecular Weight | 666.78 g/mol | medkoo.com |
| Exact Mass | 666.33 Da | medkoo.com |
| Molecular Formula | C₃₅H₃₈N₈O₅ | Calculated from structure |
Chromatographic methods are the primary tools for assessing the efficiency of the conjugation reaction and the purity of the final product.
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used to separate the this compound conjugate from unreacted Palbociclib, hydrolyzed linker, and other impurities. researchgate.net By comparing the peak areas of the starting materials and the product, the efficiency of the conjugation reaction can be quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of HPLC with the detection specificity of mass spectrometry. researchgate.net It is a powerful tool for confirming the identity of the product peak in the chromatogram and for identifying any impurities, thus providing a comprehensive assessment of the reaction's success and the final product's purity. researchgate.net
Biophysical Characterization Relevant to Biological Integrity
Stability of the this compound Linkage in Biological Media
The SMCC linker is a non-cleavable linker commonly used in the construction of ADCs. nih.govamegroups.cn It forms a stable thioether bond with sulfhydryl groups on proteins, such as those on antibodies. researchgate.net The stability of the linkage between Palbociclib and the SMCC linker itself is a crucial factor. While specific studies on the stability of the this compound conjugate in biological media are not extensively detailed in publicly available literature, general knowledge of the components provides some insight.
Table 1: General Stability Characteristics of Palbociclib and SMCC Linker
| Component | General Stability Notes |
| Palbociclib | Stable in culture over 10 passages in specific cell lines. creative-bioarray.com Long-term stability, freeze-thaw, and room temperature stability are reported to be higher than 95%. researchgate.net |
| SMCC Linker | The thioether bond formed by the maleimide group is generally stable. The succinimide (B58015) ring can undergo hydrolysis over time, but this does not typically cleave the drug from the antibody in an ADC context. nih.govamegroups.cn |
This table is based on general information about the components, as specific stability data for the this compound conjugate is limited in the public domain.
Assessment of Conjugate Molecular Integrity and Conformational States
The molecular integrity and conformational state of the this compound conjugate are essential for its ability to bind to its intended target and for the subsequent release of the active drug. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are typically employed to assess the purity and integrity of such conjugates.
For this compound, the expected molecular weight is 666.78 g/mol with an exact mass of 666.33. medkoo.com Analysis of the conjugate after synthesis would confirm the successful linkage and the absence of significant impurities or degradation products.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 666.78 | medkoo.com |
| Exact Mass | 666.33 | medkoo.com |
| Elemental Analysis | C, 64.85; H, 6.35; N, 16.81; O, 12.00 | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Solubility | Soluble in DMSO, not in water | medkoo.com |
Molecular and Cellular Mechanisms of Action of Palbociclib Smcc
Cellular Uptake and Intracellular Trafficking of Palbociclib-SMCC Conjugates
The efficacy of a therapeutic ADC is critically dependent on its successful internalization and subsequent intracellular processing to release its cytotoxic or cytostatic payload. oaepublish.com
The journey of a this compound ADC begins with the antibody component binding to a specific target antigen that is highly expressed on the surface of tumor cells. oaepublish.com This binding event is the cornerstone of the targeted therapy, concentrating the therapeutic agent at the site of the tumor while minimizing exposure to healthy tissues. nih.gov
Key Steps in Targeted Internalization:
Binding: The monoclonal antibody of the ADC selectively binds to its cognate antigen on the cancer cell surface.
Internalization: The cell membrane engulfs the ADC-antigen complex, forming an early endosome.
Trafficking: The endosome matures and is trafficked to the lysosome, a cellular organelle containing various degradative enzymes. nih.gov
Once the this compound ADC is inside the cell and has been transported to the lysosome, the final and critical step of payload release occurs. broadpharm.com The SMCC linker is classified as a non-cleavable linker, which dictates the mechanism of payload liberation. nih.govbiochempeg.com
Unlike cleavable linkers that are designed to be broken by specific enzymes or the acidic environment of the lysosome, non-cleavable linkers like SMCC are stable. nih.govtandfonline.com The release of the Palbociclib (B1678290) payload is therefore dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome. biochempeg.comresearchgate.net Lysosomal proteases break down the antibody into its constituent amino acids. This process ultimately liberates the Palbociclib molecule, which remains attached to the SMCC linker and the lysine (B10760008) residue from the antibody to which it was originally conjugated (forming Lys-SMCC-Palbociclib). researchgate.net
This catabolite must then be transported out of the lysosome and into the cytoplasm to reach its therapeutic target. researchgate.net The chemical properties of this final active metabolite are crucial, as it must be able to exit the lysosome and engage the cell cycle machinery. Because the resulting catabolite is often charged, it typically has low membrane permeability, which can limit the "bystander effect"—the ability of the payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. tandfonline.com The release kinetics are generally slower and more controlled compared to ADCs with cleavable linkers, as they are tied to the rate of antibody degradation. nih.gov
Table 1: Intracellular Processing of this compound ADC
| Stage | Description | Key Molecules Involved |
|---|---|---|
| Endosomal Trafficking | The ADC-antigen complex is transported from the cell surface to the lysosome via endosomes. | Endosomes, Lysosomes |
| Antibody Degradation | Within the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely broken down by proteases. | Lysosomal Proteases (e.g., Cathepsins) |
| Payload Release | Proteolytic degradation of the antibody releases the active catabolite: Palbociclib attached to the SMCC linker and a lysine residue. | Lys-SMCC-Palbociclib |
| Cytosolic Transport | The active catabolite is transported from the lysosome into the cytoplasm to reach its target. | Lysosomal membrane transporters |
Mechanisms of Targeted Internalization (e.g., Receptor-Mediated Endocytosis)
Modulation of Cell Cycle Progression by this compound
Once the Palbociclib-containing catabolite is released into the cytoplasm, it is expected to exert its well-characterized effects on the cell cycle machinery, leading to a halt in proliferation.
Palbociclib is a highly potent and selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). nih.govscielo.br These kinases are crucial components of the cell cycle engine. In the early G1 phase, mitogenic signals lead to the production of D-type cyclins, which bind to and activate CDK4 and CDK6. nih.gov The activated Cyclin D-CDK4/6 complex is a key driver of cell cycle progression. scielo.br
Palbociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of both CDK4 and CDK6. scielo.br This prevents the kinases from phosphorylating their target substrates, effectively putting a brake on the cell cycle. The high selectivity for CDK4/6 over other CDKs minimizes off-target effects. scielo.br
The primary and most critical substrate of the Cyclin D-CDK4/6 complex is the Retinoblastoma tumor suppressor protein (Rb). nih.gov In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors. nih.gov This binding sequesters E2F and represses the transcription of genes necessary for the transition from the G1 phase to the S phase (the DNA synthesis phase). nih.gov
By inhibiting CDK4/6, Palbociclib prevents the hyperphosphorylation of Rb. nih.gov As a result, Rb remains in its active, hypophosphorylated state and stays bound to E2F. nih.gov This sustained repression of E2F-target genes is the mechanistic basis for Palbociclib's anti-proliferative effect. The inhibition of this pathway blocks the cell from committing to a new round of division. nih.gov
The culmination of CDK4/6 inhibition and the sustained repression of E2F-mediated transcription is a robust cell cycle arrest at the G1-S checkpoint. nih.govscielo.br Cells are prevented from entering the S phase, where DNA replication occurs, and thus cannot proceed through the cell cycle to divide. This G1 arrest is a cytostatic effect, meaning it stops cell proliferation rather than directly causing cell death. oaepublish.com The effectiveness of Palbociclib is contingent on a functional Rb pathway; cancer cells with a loss of Rb are typically resistant to the drug's effects. nih.gov
Table 2: Research Findings on Palbociclib's Mechanism of Action
| Finding | Description | Primary Consequence |
|---|---|---|
| Selective CDK4/6 Inhibition | Palbociclib competitively binds to the ATP pocket of CDK4 and CDK6, preventing their kinase activity. scielo.br | Blocks the primary engine of G1 phase progression. |
| Reduced Rb Phosphorylation | Inhibition of CDK4/6 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). nih.gov | Rb remains in its active, tumor-suppressive state. |
| Inhibition of E2F Signaling | Active, hypophosphorylated Rb remains bound to E2F transcription factors, repressing their activity. nih.gov | Blocks transcription of genes required for DNA synthesis. |
| G1-S Phase Arrest | Cells are unable to pass the G1 restriction point and enter the S phase of the cell cycle. nih.govscielo.br | Inhibition of tumor cell proliferation. |
Specific Inhibition of CDK4/6 Activity
Downstream Cellular Responses to this compound
This compound, a conjugate of the CDK4/6 inhibitor Palbociclib and the crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is designed to leverage the cytotoxic potential of Palbociclib, often in the context of targeted delivery systems like antibody-drug conjugates (ADCs). mdpi.comwikipedia.org The cellular responses to this compound are primarily dictated by the Palbociclib component, which targets the cell cycle machinery. wikipedia.orgdrugbank.com
Induction of Cellular Senescence and Apoptosis
The primary mechanism of Palbociclib involves the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for the G1 to S phase transition of the cell cycle. youtube.comtargetedonc.com This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest. drugbank.comnih.gov This arrest can subsequently trigger two distinct cellular fates: senescence and apoptosis.
Research in various cancer models has demonstrated that Palbociclib is a potent inducer of both cellular senescence and apoptosis. In oral squamous cell carcinoma (OSCC) cells, treatment with Palbociclib has been shown to significantly accelerate both processes. nih.govresearchgate.net Similarly, in gastric cancer cell lines, Palbociclib induced senescence and apoptosis in a dose-dependent manner. nih.gov This dual activity highlights its therapeutic potential in halting tumor progression.
The induction of apoptosis is further substantiated by the observed changes in key regulatory proteins. Studies have shown that Palbociclib treatment leads to decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic proteins Bax and Caspase-3. nih.gov Furthermore, the induction of senescence is marked by increased expression of senescence-associated markers such as p16, p21, and p53, and positive staining for β-galactosidase. nih.govresearchgate.net
Table 1: Effect of Palbociclib on Markers of Apoptosis and Senescence in Gastric Cancer Cells
| Marker | Effect of Palbociclib Treatment | Cellular Process |
|---|---|---|
| Bcl-2 | Decreased Expression | Apoptosis |
| Bax | Increased Expression | Apoptosis |
| Caspase-3 | Increased Expression | Apoptosis |
| p16 | Increased Expression | Senescence |
| p21 | Increased Expression | Senescence |
| p53 | Increased Expression | Senescence |
Data derived from studies on gastric cancer cell lines. nih.gov
Influence on DNA Damage Response and Repair Pathways
Beyond its direct effects on the cell cycle, Palbociclib has been found to influence the DNA damage response (DDR) and repair pathways, contributing to its cytotoxic effects. nih.gov Studies have revealed that Palbociclib can simultaneously induce DNA damage while inhibiting the cell's ability to repair this damage. nih.govresearchgate.net
In OSCC cells, treatment with Palbociclib led to an increase in DNA damage, as confirmed by comet assays and the induction of the DNA damage response marker, γ-H2AX. researchgate.net This effect was observed to be dose-dependent. researchgate.net The induction of DNA damage appears to occur through a p53-independent pathway that leads to the expression of p21, which in turn downregulates c-Myc and CDC25A, further inhibiting cell cycle progression. nih.gov
Crucially, Palbociclib also impairs the DNA repair machinery. Research has shown that it downregulates the expression of RAD51, a key protein involved in the homologous recombination repair pathway for DNA double-strand breaks. nih.govresearchgate.net By inhibiting this critical repair mechanism, Palbociclib ensures that the induced DNA damage persists, ultimately pushing the cells towards senescence or apoptosis. nih.govmdpi.com
Table 2: Research Findings on Palbociclib's Impact on DNA Damage and Repair
| Finding | Method | Cell Line | Reference |
|---|---|---|---|
| Induced DNA damage | Comet Assay, Immunofluorescence (γ-H2AX) | OSCC (SAS, OECM1) | researchgate.net |
| Inhibited DNA damage repair | Comet Assay | OSCC (SAS, OECM1) | researchgate.net |
| Downregulated RAD51 expression | RT-PCR, Western Blot | OSCC (SAS, OECM1) | researchgate.net |
| Induced γ-H2AX expression | Western Blot, Immunofluorescence | OSCC (SAS, OECM1) | researchgate.net |
This table summarizes key experimental findings on the effect of Palbociclib on DNA integrity.
Off-Target Interactions and Selectivity Profile of this compound in Preclinical Models
The efficacy of a targeted therapeutic agent like this compound is highly dependent on its selectivity for the intended molecular targets, CDK4 and CDK6, versus other kinases and cellular proteins. The SMCC linker itself is a well-characterized crosslinker used for conjugation and is not expected to have independent biological activity. wikipedia.orgsigmaaldrich.com Therefore, the selectivity profile of the conjugate is determined by the Palbociclib molecule.
Palbociclib is recognized as a highly selective inhibitor of CDK4 and CDK6, with IC50 values of 11 nM and 16 nM, respectively. medkoo.com It exhibits minimal activity against a large panel of other protein kinases, underscoring its specificity. medkoo.com
Chemoproteomic studies using an ATP/ADP probe-based platform have provided deeper insights into the target engagement of Palbociclib in both sensitive and resistant cancer cells. nih.gov These studies confirmed that in sensitive cells, Palbociclib directly and potently engages with CDK4 and CDK6. nih.gov In contrast, this engagement was not observed in resistant cells, even though the off-target interaction profiles were similar in both sensitive and resistant cell types. nih.gov This suggests that the primary mechanism of action and the determinant of sensitivity is the direct inhibition of CDK4/6. nih.gov
Prolonged exposure (24 hours) of sensitive cells to Palbociclib resulted in the downregulation of other kinases involved in cell cycle progression, which is a downstream consequence of the initial CDK4/6 inhibition and subsequent cell cycle arrest, rather than a direct off-target effect. nih.gov This high degree of selectivity for CDK4/6 minimizes broad off-target toxicities and is a key characteristic of its therapeutic profile. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Palbociclib | PD-0332991, Ibrance |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC |
| Retinoblastoma protein | Rb |
| B-cell lymphoma 2 | Bcl-2 |
| Bcl-2-associated X protein | Bax |
| Gamma H2A histone family member X | γ-H2AX |
| RAD51 Recombinase | RAD51 |
| Cyclin D1 | - |
| Cell division control protein 25A | CDC25A |
| Proto-oncogene c-Myc | c-Myc |
| Cyclin-dependent kinase inhibitor 1A | p21 |
| Cyclin-dependent kinase inhibitor 2A | p16 |
Preclinical Pharmacokinetics and Pharmacodynamics of Palbociclib Smcc
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Systemic Exposure and Bioavailability Studies of the Conjugate and Released Payload
There is no available data from preclinical studies detailing the systemic exposure and bioavailability of either the intact Palbociclib-SMCC antibody-drug conjugate or the released palbociclib (B1678290) payload in animal models.
Tissue Distribution and Tumor-Specific Accumulation Patterns
Information regarding the specific tissue distribution and the efficiency of tumor-specific accumulation of a this compound ADC in preclinical models is not available in published literature.
Metabolic Pathways of the this compound Conjugate and Liberated Drug
While the metabolism of palbociclib as a standalone drug is well-characterized, primarily involving CYP3A and SULT2A1 enzymes, the metabolic pathways of the full this compound conjugate or the specifics of its catabolism to release the active drug have not been detailed in preclinical studies. The metabolism of ADCs with non-cleavable linkers like SMCC generally results in the release of the drug attached to the linker and an amino acid residue from the antibody after lysosomal degradation.
Elimination Routes and Clearance Profiles
Specific data on the elimination routes and clearance rates for a this compound ADC from the body in preclinical models are not publicly documented.
Pharmacodynamic Biomarker Modulation in Preclinical Systems
Assessment of Target Engagement Biomarkers (e.g., pRb)
The pharmacodynamic effect of palbociclib is the inhibition of CDK4/6, which leads to a reduction in the phosphorylation of the retinoblastoma protein (pRb). This is a well-established biomarker of palbociclib's activity. However, no preclinical studies have been found that specifically assess the modulation of pRb phosphorylation following treatment with a this compound ADC to demonstrate target engagement of the released payload in vivo.
Cellular and Molecular Responses in in vivo Models
Information regarding the specific cellular and molecular responses to this compound in in vivo models is not available in the reviewed sources. Research on unconjugated palbociclib demonstrates its action as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to G1 cell cycle arrest. It is hypothesized that a this compound conjugate, as part of an ADC, would deliver the palbociclib payload to targeted cells, where it would then exert its inhibitory effect on the CDK4/6 pathway. However, without specific in vivo studies on the conjugate, details on its efficacy, the extent of target engagement, and downstream molecular signaling in animal models remain speculative.
Preclinical Efficacy and Therapeutic Potential of Palbociclib Smcc
Efficacy in Diverse Preclinical Disease Contexts
The linker drug, Palbociclib-SMCC, has demonstrated significant preclinical efficacy across a range of cancer models, underscoring its potential as a targeted therapeutic agent. Its activity is primarily centered on the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a common feature in many malignancies, making it a rational target for anti-cancer therapy. clinmedjournals.org
In preclinical models of hormone receptor-positive (HR+) breast cancer, Palbociclib (B1678290) has shown potent activity. dovepress.com These cancers are often dependent on the CDK4/6 pathway for their growth. fiercebiotech.com Studies in estrogen receptor-positive (ER-positive) breast cancer cell lines, including those that are both sensitive and resistant to estrogen, have shown that Palbociclib is highly effective. clinmedjournals.org
Preclinical data have consistently demonstrated that Palbociclib, both as a single agent and in combination with endocrine therapies, can effectively overcome endocrine resistance. clinmedjournals.org For instance, in hormone-resistant breast cancer cell lines, the combination of Palbociclib with either fulvestrant (B1683766) or letrozole (B1683767) proved more effective than either of the endocrine therapies alone. clinmedjournals.org The synergy between Palbociclib and tamoxifen (B1202) has also been observed in ER-positive human breast cancer cell lines. clinmedjournals.org Furthermore, Palbociclib has demonstrated the ability to inhibit the cell cycle in tamoxifen-resistant breast cancer cell lines. dovepress.com In models with acquired ER mutations, which can drive resistance, combining Palbociclib with fulvestrant led to more significant tumor regressions than Palbociclib alone. oncotarget.com This combination was also effective in reducing lung metastatic burden. oncotarget.com
The efficacy of Palbociclib is linked to the presence of a functional retinoblastoma (RB) protein, as it exerts its effect by inhibiting the CDK4/6-Retinoblastoma (Rb) pathway. clinmedjournals.orgdovepress.com Consequently, it shows no anti-tumor activity in RB-deficient tumor models. dovepress.com
Table 1: Preclinical Efficacy of Palbociclib in HR+ Breast Cancer Models
| Model System | Treatment | Key Findings | Reference(s) |
|---|---|---|---|
| ER-positive cell lines | Palbociclib | Most active in this subtype. | clinmedjournals.org |
| Tamoxifen-resistant cell lines | Palbociclib | Effectively inhibits the cell cycle. | dovepress.com |
| Hormone-resistant cell lines | Palbociclib + Fulvestrant/Letrozole | More effective than monotherapy. | clinmedjournals.org |
| ER-positive cell lines | Palbociclib + Tamoxifen | Synergistic effects observed. | clinmedjournals.org |
| HER2-overexpressing cell lines | Palbociclib + Trastuzumab | Synergistic effects observed. | clinmedjournals.org |
| Endocrine-resistant model (D538G ER mutation) | Palbociclib + Fulvestrant | More potent tumor regressions than monotherapy. | oncotarget.com |
| MCF7 CRISPR model (Y537S ER mutation) | Palbociclib + Fulvestrant | Increased tumor growth inhibition. | oncotarget.com |
Preclinical studies have established the potential of Palbociclib in treating hepatocellular carcinoma (HCC), particularly in tumors that retain a functional retinoblastoma (RB1) protein. nih.gov Alterations in the cyclin D-CDK4/6-Rb pathway are common in HCC, providing a strong rationale for targeting this pathway. frontiersin.org
In various HCC cell lines, Palbociclib has been shown to suppress cell proliferation by inducing a reversible cell cycle arrest. nih.gov Its efficacy is, however, dependent on the RB1 status, with both intrinsic and acquired resistance linked to the loss of RB1. nih.gov A "RB1 loss of function" signature is estimated to be present in less than 30% of HCC patients, suggesting that a majority could potentially benefit from Palbociclib treatment. nih.gov
Combination therapies have shown enhanced anti-tumor effects in HCC models. The simultaneous combination of Palbociclib and regorafenib (B1684635) in Rb-proficient cells resulted in greater inhibition of cell proliferation and induction of cell death compared to individual treatments. frontiersin.org This combination also significantly reduced spheroid cell growth and inhibited cell migration and invasion. frontiersin.org Similarly, combining Palbociclib with sorafenib (B1663141) has demonstrated enhanced reduction of tumor growth and even tumor regression in HCC mouse models. nih.govfrontiersin.org Another promising combination is with miR-199a-3p mimics, which in a mouse model not only led to complete or partial tumor regression but was also well-tolerated. nih.gov This combination was also found to be effective against sorafenib-resistant HCC cells. nih.gov
Table 2: Preclinical Efficacy of Palbociclib in HCC Models
| Model System | Treatment | Key Findings | Reference(s) |
|---|---|---|---|
| Human liver cancer cell lines | Palbociclib | Suppressed cell proliferation via reversible cell cycle arrest. | nih.gov |
| Rb-proficient HCC cells | Palbociclib + Regorafenib (simultaneous) | Superior inhibition of proliferation and induction of cell death compared to single agents. | frontiersin.org |
| HCC mouse models | Palbociclib + Sorafenib | Enhanced reduction of tumor growth, including tumor regression. | nih.govfrontiersin.org |
| TG221 HCC transgenic mouse model | Palbociclib + miR-199a-3p mimics | Induced complete or partial tumor regression; well-tolerated. | nih.gov |
| Sorafenib-resistant HCC cells (in vitro & in vivo) | Palbociclib + miR-199a-3p mimics | Demonstrated efficacy against resistant cells. | nih.gov |
Preclinical evidence suggests a therapeutic role for Palbociclib in ovarian cancer. In vitro studies have shown that a significant portion of ovarian cancer cell lines respond to CDK4/6 inhibition. nih.gov The combination of Palbociclib with other targeted agents has shown synergistic effects. For example, in preclinical ovarian cancer models with high Myc expression, combining Palbociclib with the PARP inhibitor olaparib (B1684210) demonstrated clear synergism. mdpi.com
Furthermore, CDK6 inhibition with Palbociclib has been found to significantly increase platinum-induced apoptosis both in vitro and in vivo, suggesting a potential to enhance the efficacy of standard chemotherapy. mdpi.com Another CDK4/6 inhibitor, ribociclib, has also shown synergism with platinum in xenograft models of high-grade serous ovarian cancer. mdpi.com
The therapeutic potential of Palbociclib extends to other malignancies driven by the CDK4/6 pathway, such as chordoma. Chordomas frequently exhibit the deletion of the p16 (CDKN2A) tumor suppressor gene, leading to universal activation of the CDK4/6 pathway. mycancergenome.org
Preclinical experiments using patient-derived chordoma cell lines have shown that the resulting aberrant CDK4/6 activity can be effectively inhibited by Palbociclib, leading to reduced proliferation and growth of the cancer cells. mycancergenome.org In vivo studies using chordoma patient-derived xenograft (PDX) models have further validated these findings. A significant tumor response to Palbociclib was observed in a model harboring the deletion of CDKN2A/2B genes. nih.govnih.gov This suggests that CDK4/6 inhibition is a promising therapeutic strategy for advanced chordomas with this specific genetic alteration. nih.govnih.gov
Table 3: Preclinical Efficacy of Palbociclib in Chordoma Models
| Model System | Genetic Alteration | Treatment | Key Findings | Reference(s) |
|---|---|---|---|---|
| Patient-derived chordoma cell lines | p16 (CDKN2A) deletion | Palbociclib | Efficiently inhibited aberrant CDK4/6 activity, reducing proliferation and growth. | mycancergenome.org |
| Chordoma patient-derived xenograft (PDX) | Homozygous deletion of CDKN2A/2B | Palbociclib | Significant tumor response observed. | nih.govnih.gov |
Ovarian Cancer Models
Dose-Response Relationships and Efficacy Benchmarking (Preclinical)
Preclinical studies have begun to delineate the dose-response relationships of Palbociclib. In models of malignant pleural mesothelioma, Palbociclib demonstrated a dose-dependent effect on cell proliferation. biorxiv.org Treatment at a concentration of 10 nM significantly reduced cell numbers in all tested cell lines, while a 100 nM concentration resulted in a nearly 50% reduction. biorxiv.org
Exposure-response analyses from clinical trials in breast cancer, while not strictly preclinical, offer insights that can inform preclinical benchmarking. These analyses have suggested that within the dose range and modification schedule used in the trials, palbociclib exposure did not have a significant impact on progression-free survival. nih.gov This indicates that the dose-reduction algorithm used in clinical settings, designed to manage side effects, does not appear to compromise efficacy. nih.gov
Table 4: Preclinical Dose-Response and Efficacy Benchmarking of Palbociclib
| Cancer Model | Dosing/Concentration | Efficacy Metric | Key Finding | Reference(s) |
|---|---|---|---|---|
| Malignant Pleural Mesothelioma Cell Lines | 10 nM | Cell Proliferation | Significant reduction in cell number. | biorxiv.org |
| Malignant Pleural Mesothelioma Cell Lines | 100 nM | Cell Proliferation | Nearly 50% reduction in cell number. | biorxiv.org |
| Malignant Pleural Mesothelioma Mouse Model | Not Specified | Tumor Growth, Overall Survival | Significant reduction in tumor growth and prolonged survival. | biorxiv.org |
| HR+ Breast Cancer (Clinical Trial Data) | 125 mg daily (3/1 schedule) with dose reductions | Progression-Free Survival | Dose reductions per algorithm did not significantly impact efficacy. | nih.gov |
| ER+/HER2- Metastatic Breast Cancer (Clinical Trial) | Palbociclib + Letrozole | Progression-Free Survival | Doubled PFS compared to letrozole alone (20 vs 10 months). | oncotarget.com |
Mechanisms of Resistance to Palbociclib Smcc in Preclinical Models
Intrinsic Resistance Pathways and Molecular Determinants
Intrinsic resistance refers to the pre-existing characteristics of tumor cells that render them insensitive to Palbociclib (B1678290) from the initial exposure. accscience.com These mechanisms often involve alterations in the core pathway targeted by the drug or the activation of bypass signaling routes.
The retinoblastoma protein (RB1) is the critical downstream target of the CDK4/6-cyclin D complex. Palbociclib's primary mechanism of action is to prevent the phosphorylation of RB1, thereby keeping it in its active, growth-suppressive state. Consequently, the absence or inactivation of RB1 is a fundamental mechanism of resistance.
Preclinical studies have consistently shown that cancer cell lines lacking a functional RB1 protein are resistant to Palbociclib. dovepress.comfrontiersin.org Loss of RB1 function, through genetic deletion or inactivating mutations, uncouples the cell cycle from CDK4/6 regulation, allowing for uncontrolled progression from the G1 to the S phase, irrespective of CDK4/6 inhibition. dovepress.comfrontiersin.org In breast cancer models, RB1 loss is associated with resistance, and in clinical settings, somatic RB1 mutations have been detected in patients whose disease has progressed on Palbociclib therapy. amegroups.orgascopubs.org Similarly, in preclinical models of hepatocellular carcinoma, experimentally induced loss of RB1 was shown to confer resistance to Palbociclib.
Cancer cells can develop resistance by altering the expression or activity of various cell cycle proteins to bypass the CDK4/6 blockade.
CDK4/6: Amplification or overexpression of the CDK6 gene (but not typically CDK4) has been observed in Palbociclib-resistant cell line models. ascopubs.org This increase in the drug's target protein can titrate the inhibitor, requiring higher concentrations to achieve cell cycle arrest. ascopubs.org
CDK2: A common bypass mechanism involves the upregulation of Cyclin E, which forms a complex with CDK2 to promote G1/S transition independently of CDK4/6. dovepress.comiiarjournals.org Increased Cyclin E1 (CCNE1) gene expression has been linked to a poorer response to Palbociclib in clinical trials. ascopubs.orgiiarjournals.org Resistant cells often exhibit heightened CDK2 activity, and inhibiting CDK2 can re-sensitize these cells to Palbociclib. iiarjournals.org
CDK7: Increased expression of CDK7, a master regulator of the cell cycle, has been noted in cells that have developed resistance to Palbociclib. frontiersin.orgamegroups.org Upregulation of CDK7 has been demonstrated as a resistance mechanism in MCF7 breast cancer cells. amegroups.org
PLK1: Polo-like kinase 1 (PLK1) has also been implicated. Inhibition of PLK1 in the G2/M phase has been suggested as a mechanism that could have synergistic effects in the context of Palbociclib resistance. frontiersin.org
| Protein | Alteration | Consequence | Supporting Evidence |
|---|---|---|---|
| RB1 | Loss-of-function mutation or deletion | Uncouples cell cycle from CDK4/6 control, allowing G1/S progression. | Consistently observed in resistant preclinical models and patient samples. dovepress.comfrontiersin.orgamegroups.orgascopubs.org |
| CDK6 | Gene amplification / Overexpression | Increased target levels may overcome drug-induced inhibition. | Found in resistant cell lines; higher expression linked to resistance in patients. ascopubs.org |
| Cyclin E / CDK2 | Upregulation / Increased activity | Bypasses CDK4/6 blockade by promoting G1/S transition via CDK2. | High CCNE1 expression associated with poor response. dovepress.comascopubs.orgiiarjournals.org |
| CDK7 | Increased expression | Activates alternative cell cycle progression pathways. | Observed in Palbociclib-resistant MCF7 cells. frontiersin.orgamegroups.org |
| PLK1 | Continued activity | Inhibition of PLK1 shows potential synergy in overcoming resistance. | Identified as a potential co-target in resistant scenarios. frontiersin.org |
Tumor cells can activate parallel signaling pathways to sustain proliferation when the CDK4/6 pathway is blocked.
PI3K/AKT/mTOR Pathway: This is a major survival pathway in cancer. Studies have shown that resistance to Palbociclib can be mediated by the activation of this pathway. frontiersin.org For instance, amplification of the fibroblast growth factor receptor 1 (FGFR1), which activates the PI3K-AKT-mTOR pathway, has been shown to mediate resistance to Palbociclib. amegroups.orgiiarjournals.org In some resistant cell lines, increased phosphorylation of mTOR is observed, and these cells show higher sensitivity to mTOR inhibitors like everolimus.
MEK Pathway: The RAS-MEK-ERK (MAPK) signaling pathway is another critical route for cell proliferation. Activation of this pathway, sometimes downstream of FGFR signaling, can also contribute to Palbociclib resistance. iiarjournals.orgnih.gov Combining Palbociclib with MEK inhibitors has been shown to effectively inhibit the proliferation of resistant breast cancer cells in preclinical models. nih.gov
Alterations in Cell Cycle Regulatory Proteins (e.g., CDK4/6, CDK2, CDK7, PLK1)
Acquired Resistance Mechanisms
Acquired resistance emerges in tumors that were initially sensitive to Palbociclib after a period of treatment. This often involves genomic, transcriptomic, and microenvironmental adaptations. accscience.com
Prolonged exposure to Palbociclib can lead to the selection and expansion of cancer cell clones with new genetic and expression changes that confer resistance.
Genomic Alterations: Longitudinal studies of patient samples and resistant cell lines have identified the emergence of specific genomic alterations during disease progression on Palbociclib. As with intrinsic resistance, acquired mutations and copy number alterations in the RB1 gene are a key finding. Additionally, mutations in genes such as ESR1, PTEN, and KMT2C have been frequently identified upon disease progression.
Transcriptomic Adaptations: At the transcriptomic level, resistant cells undergo significant reprogramming. RNA sequencing analyses have revealed enriched interferon (IFN)-α and IFN-β expression signatures in CDK4/6 inhibitor-resistant breast cancer cells. iiarjournals.orgmdpi.com This "IFN-related palbociclib resistance signature" (IRPS) is linked to an immunosuppressive tumor microenvironment. mdpi.com Other adaptations include the upregulation of genes involved in alternative cell cycle checkpoints and signaling pathways, such as CDK6 and genes within the PI3K and MAPK pathways. amegroups.orgascopubs.org
| Adaptation Type | Specific Change | Functional Impact |
|---|---|---|
| Genomic | RB1 mutations/deletions | Directly bypasses the drug's mechanism of action. ascopubs.org |
| Genomic | Mutations in ESR1, PTEN, KMT2C | Alters hormone signaling and other tumor suppressor functions. |
| Transcriptomic | Interferon-related palbociclib resistance signature (IRPS) | Promotes an immunosuppressive tumor microenvironment. mdpi.com |
| Transcriptomic | Upregulation of CDK6, CCNE1 | Enhances cell cycle progression through target amplification or bypass. ascopubs.orgiiarjournals.org |
The tumor microenvironment (TME) is increasingly recognized as a contributor to drug resistance. Alterations in the TME can protect cancer cells from the effects of Palbociclib and promote their survival and growth.
Interactions between cancer cells and the surrounding stroma and immune cells can lead to acquired resistance. mdpi.comnih.gov For example, cytokine array analysis has shown that the chemokine CCL5 is upregulated in cancer cells treated with Palbociclib, which may contribute to immune evasion. iiarjournals.org Furthermore, the development of an IFN-related resistance signature suggests a shift towards an immunosuppressive TME, characterized by the activation of regulatory T cells that can dampen anti-tumor immune responses. mdpi.com Some mutated genes found in resistant cells, such as NCOR1, MUC16, and MUC4, have been reported to be directly involved in modulating the tumor microenvironment to mediate drug resistance. nih.gov
Genomic and Transcriptomic Adaptations in Resistant Cell Lines and Models
Preclinical Strategies to Overcome Resistance to Palbociclib
The emergence of resistance to CDK4/6 inhibitors like Palbociclib is a significant challenge in cancer therapy. Preclinical research has been pivotal in identifying the molecular underpinnings of this resistance and in devising strategies to overcome it. These strategies primarily focus on targeting the identified resistance mechanisms, often through combination therapies.
A primary mechanism of acquired resistance is the activation of bypass signaling pathways that allow cancer cells to circumvent the G1-S checkpoint block imposed by Palbociclib. The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently implicated escape routes. Preclinical studies in breast cancer cell lines have demonstrated that resistance to Palbociclib can be associated with the upregulation of PI3K signaling. Consequently, combining Palbociclib with PI3K inhibitors has shown promise in preclinical models. For instance, the combination of Palbociclib with the PI3K inhibitor Taselisib has been shown to be effective in overcoming resistance in patient-derived xenograft models of estrogen receptor-positive (ER+)/PIK3CA-mutant breast cancer.
Another critical strategy involves targeting other components of the cell cycle machinery. The loss of the Retinoblastoma (RB) protein, a key substrate of CDK4/6, confers complete resistance to Palbociclib, as the drug's primary mechanism of action is to prevent RB phosphorylation. In such cases, therapies targeting downstream checkpoints or inducing synthetic lethality are being explored. Furthermore, amplification of Cyclin E1, which partners with CDK2 to drive cell cycle progression, can also mediate resistance by bypassing the CDK4/6 blockade. Preclinical investigations suggest that targeting CDK2 could be a viable strategy in this context.
The table below summarizes some of the key preclinical strategies developed to overcome resistance to Palbociclib, detailing the resistance mechanism, the therapeutic approach, and the observed preclinical outcomes.
Table 1: Preclinical Therapeutic Strategies to Overcome Palbociclib Resistance
| Resistance Mechanism | Therapeutic Strategy | Preclinical Model System | Key Finding |
|---|---|---|---|
| Upregulation of PI3K/AKT/mTOR Pathway | Combination with PI3K inhibitors (e.g., Alpelisib, Taselisib) | ER+ Breast Cancer Cell Lines and Patient-Derived Xenografts (PDX) | Dual inhibition restores sensitivity and delays the emergence of resistance. |
| Cyclin E1 (CCNE1) Amplification | Combination with CDK2 inhibitors | Breast Cancer Cell Lines | Targeting the CDK2/Cyclin E1 complex can overcome resistance in cells with CCNE1 amplification. |
| Loss of Retinoblastoma (RB1) function | Targeting alternative pathways (e.g., ATR inhibitors) | RB1-deficient Breast Cancer Cell Lines | Inducing synthetic lethality by targeting other cell cycle checkpoints shows promise. |
| Upregulation of other CDKs (e.g., CDK2) | Broad-spectrum CDK inhibitors or combination with specific CDK2 inhibitors | Palbociclib-resistant Cell Lines | Inhibition of multiple CDKs can prevent compensatory mechanisms. |
| Activation of MAPK pathway | Combination with MEK inhibitors (e.g., Trametinib) | KRAS-mutant Colorectal and Pancreatic Cancer Models | Dual blockade of CDK4/6 and the MAPK pathway demonstrates synergistic anti-tumor effects. |
In addition to targeting specific molecular alterations, enhancing the immune response against tumor cells is another avenue being explored. Some preclinical evidence suggests that CDK4/6 inhibition can modulate the tumor microenvironment and increase anti-tumor immunity. Combining Palbociclib with immune checkpoint inhibitors is therefore an area of active investigation, with the aim of achieving more durable responses.
The development of these preclinical strategies is crucial for guiding clinical trials and expanding the therapeutic utility of Palbociclib. By understanding the diverse mechanisms of resistance, it becomes possible to select rational combination therapies tailored to the specific molecular profile of a resistant tumor.
Compound List
Strategic Combination Therapies with Palbociclib Smcc in Preclinical Settings
Rationale for Combination Approaches
The rationale for combining Palbociclib (B1678290) with other anticancer agents in preclinical studies is rooted in the ambition to enhance therapeutic efficacy, overcome resistance, and broaden the spectrum of responsive cancers. This is primarily achieved by targeting parallel signaling pathways and exploiting synergistic cytotoxicity mechanisms.
Cancer cells often utilize multiple signaling pathways to drive their proliferation and survival. nih.gov Targeting a single pathway with a drug like Palbociclib can be effective initially, but cancer cells can often adapt by upregulating alternative pathways, leading to drug resistance. frontiersin.org Preclinical research has therefore explored the combination of Palbociclib with inhibitors of other key signaling pathways implicated in cancer progression.
A significant focus has been on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival. frontiersin.orgd-nb.info Preclinical studies have shown that combining Palbociclib with PI3K/AKT/mTOR inhibitors can lead to synergistic antitumor effects. d-nb.infonih.gov For instance, in models of anaplastic thyroid cancer, combining Palbociclib with the dual PI3K/mTOR inhibitor omipalisib (B1684000) synergistically reduced cell proliferation. nih.gov This combination was shown to prevent the development of resistance to Palbociclib by controlling the levels of cyclin D3. nih.gov Similarly, in colorectal cancer cell lines, the combination of Palbociclib and the PI3K/mTOR dual inhibitor Gedatolisib demonstrated synergistic anti-proliferative effects. nih.gov
Another parallel pathway of interest is the androgen receptor (AR) signaling pathway, particularly in certain subtypes of breast cancer. asco.orgplos.org Preclinical data in androgen receptor-positive, estrogen receptor-negative breast cancer models have shown that combining Palbociclib with anti-androgen therapies can enhance the cytostatic effects. plos.orgnih.gov
The combination of Palbociclib with other agents can lead to synergistic cytotoxicity, where the combined effect of the two drugs is greater than the sum of their individual effects. nih.govd-nb.info This can occur through various mechanisms.
One key mechanism involves the interplay between the cell cycle arrest induced by Palbociclib and the action of other cytotoxic drugs. clinmedjournals.orgmdpi.com By arresting cells in the G1 phase of the cell cycle, Palbociclib can potentially sensitize them to the effects of drugs that target other phases of the cell cycle. dovepress.com However, the timing of drug administration is crucial, as some studies have shown that continuous pre-treatment with a CDK4/6 inhibitor can antagonize the effects of certain chemotherapeutic agents. plos.org
Preclinical studies have demonstrated synergistic effects when Palbociclib is combined with endocrine therapies. clinmedjournals.org In estrogen receptor-positive (ER+) breast cancer models, the combination of Palbociclib with antiestrogens like tamoxifen (B1202) or aromatase inhibitors like letrozole (B1683767) has shown synergistic inhibition of cell proliferation. dovepress.comfda.gov This is because the ER and CDK4/6 pathways are key drivers of proliferation in these cancers, and their simultaneous inhibition leads to a more profound and durable response. clinmedjournals.org
Furthermore, in HER2-positive breast cancer, preclinical models have shown that the combination of Palbociclib with HER2-targeted therapies is synergistic. targetedonc.comcancernetwork.com The rationale is that the cyclin D1-CDK4 axis is crucial for the growth of HER2-positive tumors and also contributes to resistance against HER2 blockade. targetedonc.comcancernetwork.com
Targeting Parallel Signaling Pathways
Combinations with Endocrine Therapies (e.g., Antiestrogens, Aromatase Inhibitors)
The combination of Palbociclib with endocrine therapies has been a major focus of preclinical and clinical research, particularly in hormone receptor-positive (HR+) breast cancer. clinmedjournals.orgclinicaltrials.govspringermedizin.de The rationale is based on the understanding that both the estrogen receptor (ER) and CDK4/6 signaling pathways are critical drivers of proliferation in this breast cancer subtype. clinmedjournals.org
Preclinical studies have consistently demonstrated the synergistic effects of combining Palbociclib with various endocrine agents. In ER-positive breast cancer cell lines, the combination of Palbociclib with antiestrogens such as tamoxifen and fulvestrant (B1683766), or with aromatase inhibitors like letrozole, resulted in enhanced inhibition of cell proliferation compared to either agent alone. dovepress.comfda.govclinicaltrials.gov This synergistic interaction is attributed to the dual blockade of two key mitogenic signaling pathways. clinmedjournals.org
Moreover, preclinical evidence suggests that Palbociclib can help overcome resistance to endocrine therapy. clinmedjournals.orgspringermedizin.denih.gov In tamoxifen-resistant breast cancer cell lines, Palbociclib was still able to effectively inhibit the cell cycle. dovepress.com In vivo studies using mouse xenograft models of ER-positive breast cancer further confirmed these findings, showing that the combination of Palbociclib and letrozole led to greater inhibition of tumor growth compared to either drug alone. fda.gov
The table below summarizes key preclinical findings for Palbociclib in combination with endocrine therapies.
| Combination Agent | Cancer Model | Key Preclinical Finding |
| Letrozole | ER-positive breast cancer cell lines and xenografts | Synergistic inhibition of cell proliferation and tumor growth. dovepress.comfda.gov |
| Tamoxifen | ER-positive and tamoxifen-resistant breast cancer cell lines | Synergistic inhibition of cell cycle progression. dovepress.com |
| Fulvestrant | HR-positive, HER2-negative breast cancer models | Enhanced inhibition of cell growth. mdpi.com |
Combinations with Other Targeted Therapies (e.g., PI3K/AKT/mTOR Inhibitors, Androgen Receptor Inhibitors)
Preclinical research has extensively explored the combination of Palbociclib with other targeted therapies to enhance its anticancer activity and overcome resistance mechanisms. frontiersin.orgplos.orgnih.gov
PI3K/AKT/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. frontiersin.org Preclinical studies have shown that combining Palbociclib with inhibitors of this pathway can result in synergistic antitumor effects. d-nb.infonih.gov For example, in triple-negative breast cancer (TNBC) cell lines, the combination of Palbociclib with PI3K/mTOR inhibitors enhanced growth inhibition and impaired tumor cell metabolism. d-nb.info Similarly, in colorectal cancer cell lines, the combination of Palbociclib with the PI3K/mTOR dual inhibitor Gedatolisib showed synergistic anti-proliferative effects. nih.gov In breast cancer models, the combination of a CDK4/6 inhibitor with a PI3K/mTOR inhibitor has been shown to overcome treatment-related resistance. nih.gov
Androgen Receptor (AR) Inhibitors: In certain breast cancer subtypes, such as androgen receptor-positive triple-negative breast cancer, AR signaling can drive tumor growth. asco.orgplos.org Preclinical studies have provided a rationale for combining Palbociclib with AR antagonists in these cancers. plos.orgnih.gov In vitro studies using AR-positive/RB-proficient TNBC cells demonstrated that the anti-androgen enzalutamide (B1683756) enhanced the cytostatic effect of Palbociclib. plos.orgnih.gov This suggests that dual blockade of the cell cycle and AR signaling could be a viable therapeutic strategy for this patient population. plos.orgnih.gov Research has also indicated that acquired resistance to Palbociclib in HR-positive breast cancer cells can be associated with an increase in AR signaling, and that combining with an AR blockade can overcome this resistance. ijbs.com
The table below summarizes key preclinical findings for Palbociclib in combination with other targeted therapies.
| Combination Agent | Cancer Model | Key Preclinical Finding |
| Gedatolisib (PI3K/mTOR inhibitor) | Colorectal cancer cell lines | Synergistic anti-proliferative effects. nih.gov |
| MLN0128 (mTOR inhibitor) | pRb-expressing ER-negative breast cancer | Synergistic inhibition of proliferation and tumor growth. nih.gov |
| Omipalisib (PI3K/mTOR inhibitor) | Anaplastic thyroid cancer cell lines and xenografts | Synergistic reduction in cell proliferation and inhibition of tumor growth. nih.gov |
| Enzalutamide (AR inhibitor) | Androgen receptor-positive, RB-proficient triple-negative breast cancer cells | Enhanced cytostatic effect. plos.orgnih.gov |
Combinations with Conventional Chemotherapeutics (Preclinical Rationale)
The preclinical rationale for combining Palbociclib with conventional chemotherapeutic agents is complex, with studies showing both synergistic and antagonistic interactions depending on the specific drug, cancer type, and treatment schedule. nih.govplos.org
The primary hypothesis for a synergistic effect is that by arresting cells in the G1 phase, Palbociclib could synchronize the cell population, making them more susceptible to cytotoxic agents that target cells in the S or M phase. dovepress.com However, this has not been consistently observed.
Some preclinical studies have reported antagonistic effects. For instance, in retinoblastoma (Rb)-proficient triple-negative breast cancer cells, combining Palbociclib with doxorubicin (B1662922) was found to antagonize the cytotoxic effects of doxorubicin. nih.gov Similarly, in mice with Rb-proficient xenografts, the co-administration of Palbociclib inhibited the cytotoxic effects of doxorubicin. nih.gov Another study found that continuous exposure to a CDK4/6 inhibitor prior to cytotoxic agents like doxorubicin and carboplatin (B1684641) significantly reduced their cytotoxicity in RB1-intact breast cancer cells. plos.org
Conversely, other preclinical research has suggested a potential for synergy. In one study, a prolonged sequential strategy where Palbociclib sensitized MDA-MB-231 breast cancer cells to cisplatin (B142131) resulted in a synergistic effect. mdpi.com Another study suggested that cyclic administration of Palbociclib might be effective when combined with metronomic chemotherapy. clinmedjournals.org
The table below presents a summary of these contrasting preclinical findings.
| Combination Agent | Cancer Model | Observed Effect |
| Doxorubicin | Rb-proficient triple-negative breast cancer cells and xenografts | Antagonistic. nih.gov |
| Carboplatin | Rb-proficient murine models | Decreased cytotoxic activity compared to carboplatin alone. nih.gov |
| Cisplatin | MDA-MB-231 breast cancer cells | Synergistic (with prolonged sequential strategy). mdpi.com |
Preclinical Evaluation of Combination Efficacy and Synergism
The preclinical evaluation of Palbociclib combination therapies involves a range of in vitro and in vivo assays to determine efficacy and the nature of the drug interaction (synergistic, additive, or antagonistic).
In Vitro Evaluation:
Cell Proliferation Assays: Assays such as the MTT assay are used to measure the inhibitory effect of Palbociclib alone and in combination with other drugs on the growth of cancer cell lines. plos.org
Cell Cycle Analysis: Flow cytometry is employed to assess the effects of drug combinations on cell cycle distribution, for example, to confirm G1 arrest induced by Palbociclib. plos.org
Apoptosis Assays: These assays, also often performed using flow cytometry, determine whether the combination treatment induces programmed cell death. plos.org
Western Blot Analysis: This technique is used to examine the effects of drug combinations on the protein expression and phosphorylation status of key signaling molecules in pathways like the CDK4/6-Rb and PI3K/AKT/mTOR pathways. plos.orgnih.gov
In Vivo Evaluation:
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to form tumors. These mice are then treated with Palbociclib alone or in combination with other agents to evaluate the effect on tumor growth. mdpi.comnih.gov
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are considered to be more representative of the patient's tumor and are used to assess the efficacy of drug combinations in a more clinically relevant setting. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models have been engineered to develop specific types of cancer that mimic human disease, providing another valuable tool for evaluating combination therapies. nih.gov
Evaluation of Synergism: The combination index (CI) is a quantitative measure used to determine the nature of the drug interaction. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Preclinical studies have reported synergistic CI values for the combination of Palbociclib with PI3K/mTOR inhibitors in colorectal cancer cell lines. nih.gov
The preclinical evaluation of combination efficacy and synergism is crucial for identifying promising therapeutic strategies that can then be further investigated in clinical trials.
Advanced Methodologies and Innovative Research Tools for Palbociclib Smcc Studies
Omics Technologies in Palbociclib-SMCC Research
'Omics' technologies provide a global view of molecular changes within a cell or organism in response to a therapeutic agent. For a drug conjugate based on this compound, these tools are invaluable for profiling response, identifying resistance mechanisms, and elucidating the intricate molecular pathways it modulates.
Genomics and Transcriptomics for Response and Resistance Profiling
Genomic and transcriptomic analyses are fundamental in identifying the genetic and gene expression signatures that predict sensitivity or resistance to Palbociclib (B1678290). This knowledge is directly transferable to ADCs derived from this compound, as the payload's efficacy remains central to the conjugate's function.
Comprehensive studies using whole-exome sequencing (WES) and mRNA microarrays on Palbociclib-resistant cancer cell lines have identified numerous genetic alterations. mdpi.comnih.gov In hormone receptor-positive (HR+) breast cancer models, the development of resistance is associated with hundreds of differentially expressed genes (DEGs) and clinically significant mutations. mdpi.comnih.gov For instance, pathway analysis of both DEGs and mutated genes has revealed the deregulation of immune pathways as a significant resistance mechanism. mdpi.comnih.gov This includes the activation of the type I interferon pathway and immune checkpoint inhibitory pathways. nih.gov
Longitudinal studies involving patients have further delineated the molecular landscape of resistance. nih.gov Comparing pre-treatment and post-progression tumor samples has revealed frequent genomic alterations in key genes such as RB1, ESR1, PTEN, and KMT2C. nih.gov The identification of these markers is critical for predicting which tumors may respond poorly to Palbociclib-based therapies. nih.gov
| Methodology | Model System | Key Findings | Associated Genes/Pathways | Reference |
|---|---|---|---|---|
| WES & mRNA Microarray | HR-Positive Breast Cancer Cell Lines (MCF7-PR, T47D-PR) | Identified 651 DEGs and 107 clinically significant mutated genes in resistant cells. | Deregulated immune pathways; mutations in NCOR1, MUC4, MUC16. | mdpi.comnih.gov |
| WES & RNA Sequencing | Patient Tumors (HR+/HER2- Metastatic Breast Cancer) | Found frequent genomic alterations in post-progression samples compared to pre-treatment. | Alterations in RB1, ESR1, PTEN, KMT2C. | nih.gov |
| Multi-omics Analysis | Clinical Trial Biopsies | Identified amplifications and overexpression of genes in the cell cycle pathway as resistance mechanisms. | AURKA amplification, CDK6 overexpression. | medrxiv.org |
Proteomics and Phosphoproteomics for Mechanistic Elucidation
While genomics reveals the blueprint, proteomics and its sub-discipline, phosphoproteomics, provide a functional snapshot of the proteins and signaling networks directly affected by a drug. For Palbociclib, the primary mechanism is the inhibition of CDK4 and CDK6, which prevents the hyper-phosphorylation of the retinoblastoma protein (Rb). revvity.com
Phosphoproteomics using mass spectrometry confirms that Palbociclib effectively suppresses Rb phosphorylation, leading to G1 cell cycle arrest. nih.gov These studies can also uncover secondary targets and unexpected mechanisms. For example, thermal proteome profiling of breast cancer cells treated with Palbociclib revealed that beyond its known targets, the drug induces thermal stabilization of the 20S proteasome. embopress.org This was found to increase proteasome activity, leading to cellular senescence, a phenotype not fully explained by CDK4/6 inhibition alone. embopress.org Such analyses are crucial for understanding the full spectrum of cellular effects of a Palbociclib-based ADC, including potential off-target activities and novel therapeutic vulnerabilities. biorxiv.org
| Methodology | Model System | Key Findings | Primary Target Pathway | Reference |
|---|---|---|---|---|
| HTRF Immunoassays | Breast Cancer Cell Lines (MCF-7) | Observed a decrease in phosphorylated Rb (Ser780) and an accumulation of Cyclin D1. | Cyclin D/CDK4/6/Rb Pathway | revvity.com |
| Thermal Proteome Profiling | Breast Cancer Cells (MCF7) | Induced thermal stabilization of the 20S proteasome, increasing its activity and promoting cellular senescence. | Proteasome Pathway | embopress.org |
| Mass Spectrometry-based Phosphoproteomics | Pan-Cancer Cell Lines | Provides a comprehensive view of kinase activities and activated signaling pathways, crucial for identifying sensitivities to kinase inhibitors. | Kinase-Substrate Networks | biorxiv.org |
Metabolomics in Response Assessment
Metabolomics, the large-scale study of small molecules or metabolites, offers another layer of functional insight into a drug's impact. Cellular metabolism is often reprogrammed in cancer, and targeting these metabolic shifts is a promising therapeutic strategy. Studies using liquid chromatography-mass spectrometry (LC-MS) have shown that Palbociclib resistance is linked to significant metabolic rewiring. mdpi.com
In Palbociclib-resistant colorectal cancer cells, 76 metabolites were found to have different expression levels compared to sensitive cells. mdpi.comresearchgate.net The most affected metabolic pathways included arginine synthesis, β-alanine metabolism, and purine (B94841) metabolism. mdpi.comresearchgate.net Other studies have shown that Palbociclib can enhance glutamine breakdown to maintain mitochondrial respiration in certain cancer cells. researchgate.net Understanding these metabolic adaptations is key to assessing the response to a this compound conjugate and could highlight metabolic weaknesses that can be exploited to overcome resistance.
Advanced Imaging Techniques for Conjugate Tracking and Biodistribution
For a targeted therapy like an ADC made from this compound, visualizing its journey through the body, its accumulation at the tumor site, and its engagement with the target is paramount. Advanced imaging techniques provide non-invasive, real-time windows into these processes.
Fluorescence Imaging
Fluorescence imaging is a powerful tool for tracking molecules at the cellular and preclinical levels. mdpi.com By conjugating a fluorescent dye to Palbociclib, researchers can directly visualize its uptake, subcellular localization, and retention.
A notable example is the development of a Palbociclib-fluorescein isothiocyanate (Pal-FITC) conjugate. nih.gov This multifunctional molecule was shown to effectively target lysosomes in non-small-cell lung cancer cells, allowing for lysosome-targeted imaging. nih.gov Furthermore, its fluorescence was sensitive to pH, enabling it to act as a sensor to monitor the lysosomal environment in real time. nih.gov In other work, a specialized fluorescent probe (CPP30-Lipo/CDKACT4) was designed to report on CDK4 activity. nih.govresearchgate.net In mouse models of breast cancer, treatment with Palbociclib led to a significant decrease in the tumor's fluorescence signal, demonstrating a direct pharmacodynamic readout of drug activity long before any changes in tumor size were detectable by MRI. nih.gov These approaches are directly applicable to studying ADCs derived from this compound, allowing for the tracking of the conjugate and confirmation of payload activity at the target site.
Preclinical PET/SPECT Imaging
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are clinical imaging modalities that use radiotracers to visualize biological processes in vivo. nih.gov In the context of Palbociclib therapy, PET imaging has been used to provide an early assessment of treatment response.
Studies using the radiotracer 18F-fluorodeoxyglucose (18F-FDG) have shown that PET/CT can identify metabolic responses in patients treated with Palbociclib. nih.gov A decrease in FDG uptake indicates a reduction in the tumor's metabolic activity, often preceding anatomical changes. nih.gov Another approach involves using 18F-fluoro-estradiol (FES) PET to image estrogen receptor (ER) expression. clinicaltrials.gov Since ER expression is a predictive biomarker for Palbociclib response in HR+ breast cancer, FES-PET can help identify lesions that are likely to benefit from the therapy. clinicaltrials.gov For a this compound based ADC, radiolabeling the antibody or a small molecule component would enable PET or SPECT imaging to non-invasively determine the conjugate's biodistribution, tumor targeting efficiency, and clearance, providing critical data for preclinical development.
| Technique | Probe/Tracer | Application | Key Findings | Reference |
|---|---|---|---|---|
| Fluorescence Imaging | CPP30-Lipo/CDKACT4 | In vivo monitoring of CDK4 activity in response to Palbociclib. | Significantly decreased tumor fluorescence post-treatment, indicating target engagement before tumor size reduction. | nih.govresearchgate.net |
| Fluorescence Imaging | Pal-FITC | Lysosome-targeted imaging and pH monitoring. | Conjugate effectively targets and visualizes lysosomes in cancer cells. | nih.gov |
| PET/CT | 18F-FDG | Early assessment of metabolic response to Palbociclib therapy. | PET/CT identified metabolic progression or response earlier than standard evaluations. | nih.gov |
| PET | 18F-FES | Imaging of estrogen receptor expression to predict response. | Hypothesized that low FES uptake in lesions would correlate with non-response to Palbociclib plus letrozole (B1683767). | clinicaltrials.gov |
High-Throughput Screening Platforms for Novel Synergies
High-throughput screening (HTS) is a cornerstone for identifying novel synergistic interactions between a therapeutic agent and other compounds. For a targeted agent like Palbociclib, HTS platforms are employed to rapidly assess the effects of combination therapies, providing a comprehensive landscape of potential drug-drug interactions. nih.gov This approach is vital for discovering combinations that can enhance efficacy or overcome resistance.
In the context of Palbociclib, HTS has been used to screen extensive compound libraries to find agents that work synergistically. nih.gov A typical screening process involves a matrix-based layout where cells are exposed to a range of concentrations of both Palbociclib and a library of other compounds. researchgate.net For instance, a 6x6 matrix might be used, testing five different doses of each compound plus a control. researchgate.net The cellular response, often measured as cell viability or proliferation, is then analyzed to determine the nature of the interaction—whether it is additive, synergistic, or antagonistic. researchgate.net
Studies have successfully used this method to screen Palbociclib against hundreds of compounds in cancer cell lines. nih.govresearchgate.net One such screen identified significant synergistic effects when Palbociclib was combined with inhibitors of the PI3K, EGFR, and MEK pathways. nih.govspringermedizin.de The data generated from these screens are often quantified using metrics like the Excess HSA (Highest Single Agent) score, which ranks drug combinations based on their synergistic potential. researchgate.net These findings are instrumental in prioritizing combinations for further preclinical evaluation in more complex models, such as patient-derived xenografts (PDXs). nih.govspringermedizin.de The insights gained from screening Palbociclib are directly applicable to its ADC form, this compound, by helping to identify rational combination strategies that could be employed alongside the ADC to maximize therapeutic impact.
Table 1: High-Throughput Screening Findings for Palbociclib Combinations
| Pathway Inhibited by Combination Agent | Example Compounds | Observed Effect with Palbociclib | Key Finding |
|---|---|---|---|
| PI3K Pathway | Alpelisib, Pictilisib, Everolimus | Significant Synergy | Among the top hits for synergism, with Alpelisib showing potent synergy, especially in cells with PIK3CA alterations. nih.gov |
| EGFR Pathway | Osimertinib, Dacomitinib, Cetuximab | Synergy | Receptor tyrosine kinase (RTK) related agents ranked among the top 20 synergistic hits. nih.gov |
| MEK Pathway | Binimetinib, Cobimetinib | Synergy | MEK inhibitors were also identified as top synergistic partners in the combination screen. nih.gov |
Computational Modeling and In Silico Approaches
Computational modeling and in silico techniques are indispensable for the modern development of drugs, including complex conjugates like this compound. These methods provide deep molecular insights and allow for the simulation of drug behavior, guiding and refining laboratory experiments.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For Palbociclib, docking studies have been crucial in elucidating its binding mechanism to its primary targets, cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). nih.govnih.gov These studies confirm that Palbociclib interacts with key residues in the ATP-binding pocket of the kinases, such as His100 and Thr107, which is essential for its inhibitory activity. scielo.br The accuracy of these docking protocols is often validated by redocking the known inhibitor into the protein's crystal structure and ensuring the root-mean-square deviation (RMSD) is low (e.g., <2.0 Å). nih.gov
Following docking, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules in the complex over time. mdpi.com MD simulations provide a more dynamic picture of the interaction, assessing the stability of the binding and the flexibility of the protein-ligand complex. nih.gov For Palbociclib, MD simulations have shown that its binding to CDK4 results in a stable complex with minimal fluctuations over simulation periods as long as 200 nanoseconds. nih.gov
While these studies focus on the Palbociclib payload, the same principles are applied to its SMCC conjugate. In silico modeling of this compound would involve a multi-step approach: first, modeling the entire antibody-drug conjugate to understand its interaction with a specific cell-surface antigen. Subsequently, after simulating the internalization and linker cleavage, the released this compound payload's interaction with CDK4/6 would be modeled to ensure that the addition of the linker remnant does not negatively impact its binding affinity and inhibitory function.
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a mathematical approach to describe and predict the time course of a drug's concentration in the body and its therapeutic effects. For Palbociclib, population PK/PD models have been extensively developed to understand the relationship between drug exposure and its primary toxicity, neutropenia. mdpi.comnih.gov
Preclinical and clinical PK models for Palbociclib are often one-compartment models with first-order absorption and elimination. mdpi.comnih.gov These models have identified key covariates that influence drug clearance, such as aspartate aminotransferase (AST) levels and creatinine (B1669602) clearance. mdpi.com
The pharmacodynamic effect of Palbociclib on neutrophil counts is frequently described using the semi-mechanistic Friberg model. mdpi.comnih.gov This model characterizes the proliferation of progenitor cells, their maturation transit through different compartments, and the feedback mechanisms, along with a drug-effect component that describes how Palbociclib concentrations inhibit cell proliferation. nih.gov
For a conjugate like this compound, the PK/PD profile is substantially different from the small molecule alone. The initial pharmacokinetics are governed by the large antibody component of the ADC. Physiologically based pharmacokinetic (PBPK) models would be employed to predict the distribution of the entire ADC. nih.govsci-hub.se The model would then need to account for the rate of drug release from the linker. The subsequent PK/PD of the released Palbociclib payload could then be described using established models for Palbociclib, linking its concentration to the inhibition of CDK4/6 and the resulting effects on cell cycle and neutrophil counts. nih.govbiorxiv.org These multi-scale models are essential for predicting the therapeutic window and understanding the disposition of the ADC and its cytotoxic payload in preclinical systems.
Table 2: Key Parameters in Pharmacokinetic/Pharmacodynamic Models of Palbociclib
| Model Parameter | Description | Example Value / Finding | Reference |
|---|---|---|---|
| Apparent Oral Clearance (CL/F) | The rate at which the drug is removed from the body, adjusted for bioavailability. | ~36.8 - 57.09 L/h | mdpi.comnih.gov |
| Apparent Volume of Distribution (V/F) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | ~664.5 L/m² - 1580 L | mdpi.comnih.gov |
| Absorption Rate Constant (Ka) | Describes the rate at which a drug enters the systemic circulation. | ~0.187 - 0.48 h⁻¹ | mdpi.comnih.gov |
| PD Model (Neutropenia) | Describes the relationship between drug concentration and the effect on absolute neutrophil counts (ANC). | Friberg's PK/PD model with a linear drug effect is commonly used. | nih.gov |
| Mean Transit Time (MTT) | A PD parameter representing the average time for neutrophil precursors to mature. | ~5.29 days | nih.gov |
Future Research Directions and Translational Perspectives for Palbociclib Smcc
Exploration of Novel Linker Technologies and Conjugation Strategies
The development of Palbociclib-based conjugates, including those with a succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker, is an evolving area of cancer research. medkoo.com The SMCC linker is a non-cleavable linker that connects the drug to the antibody. mdpi.comnih.gov This stability is a key characteristic, as it is designed to release the cytotoxic payload only after the entire antibody-drug conjugate (ADC) has been internalized and degraded within the lysosome of the target cancer cell. mdpi.comnih.gov
Future research is focused on optimizing linker technology to enhance the therapeutic index of Palbociclib (B1678290) conjugates. This includes the exploration of both novel non-cleavable and cleavable linkers. While non-cleavable linkers like SMCC offer high stability, cleavable linkers are designed to release the payload in the specific tumor microenvironment, potentially through pH sensitivity or enzymatic cleavage. mdpi.com The choice of linker significantly impacts the stability, efficacy, and toxicity of the resulting conjugate. scielo.br
Researchers are also investigating different conjugation strategies to create more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). nih.gov Traditional random conjugation methods can result in a heterogeneous mixture of ADCs, which can affect their efficacy and safety. Site-specific conjugation technologies are being developed to overcome this limitation, ensuring a more uniform product. amegroups.cn
The development of Proteolysis-Targeting Chimeras (PROTACs) represents another innovative approach. Palbociclib-based PROTACs utilize a linker to connect Palbociclib to an E3 ligase ligand, thereby inducing the degradation of target proteins like CDK4 and CDK6. mdpi.comresearchgate.net The composition and length of the linker in these PROTACs have been shown to be critical for their activity and selectivity. mdpi.comresearchgate.net For instance, a Palbociclib-based PROTAC with a long polyethylene (B3416737) glycol (PEG) linker demonstrated selective degradation of CDK6 over CDK4. mdpi.com
Investigation of Palbociclib-SMCC in Emerging Preclinical Disease Models
The therapeutic potential of Palbociclib, both as a standalone agent and in conjugated forms, is being explored in a variety of preclinical disease models beyond its established use in breast cancer. mdpi.comnih.gov These investigations aim to identify new cancer types that may respond to CDK4/6 inhibition and to understand the mechanisms of action in different tumor contexts.
Table 1: Preclinical Evaluation of Palbociclib in Various Cancer Models
| Cancer Type | Preclinical Model | Key Findings | Reference |
| Nasopharyngeal Carcinoma (NPC) | Xenograft models (Xeno32, Xeno76, C666-1, Xeno23, NPC43, C17) | Oral administration of palbociclib suppressed tumor growth. | nih.gov |
| Malignant Pleural Mesothelioma (MPM) | In vivo subcutaneous and orthotopic tumor models (MSTO-211H cell line) | Palbociclib reduced tumor growth and prolonged overall survival. | biorxiv.org |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-derived xenografts (PDX) | Combination of palbociclib with nab-paclitaxel was effective. | aacrjournals.org |
| Multiple Myeloma | Human multiple myeloma cell xenografts | Palbociclib induced G1 cell cycle arrest and sensitized cells to other cytotoxic agents. | mdpi.com |
This table is for illustrative purposes and does not represent an exhaustive list of all preclinical studies.
Preclinical studies have demonstrated the anti-proliferative effects of Palbociclib in cell lines and patient-derived xenografts (PDX) of various cancers, including nasopharyngeal carcinoma, malignant pleural mesothelioma, and pancreatic cancer. nih.govbiorxiv.orgaacrjournals.org In nasopharyngeal carcinoma xenograft models, oral administration of Palbociclib was shown to suppress tumor growth. nih.gov Similarly, in preclinical models of malignant pleural mesothelioma, Palbociclib reduced tumor growth and extended survival. biorxiv.org For pancreatic cancer, preclinical data supported the clinical evaluation of Palbociclib in combination with other chemotherapeutic agents like nab-paclitaxel. aacrjournals.org
The development of Palbociclib-based PROTACs has also opened new avenues for investigation in various cancer models. For example, Palbociclib-pomalidomide PROTACs have been tested in multiple myeloma, acute myeloid leukemia, and acute lymphoid blastic leukemia cell lines, where they inhibited cell proliferation. mdpi.com
Development of Predictive Biomarkers for Preclinical Response and Resistance
A critical aspect of advancing Palbociclib-based therapies, including this compound conjugates, is the identification of predictive biomarkers to select patients who are most likely to respond and to understand mechanisms of resistance. researchgate.netmdpi.com
Several potential biomarkers have been investigated in preclinical studies. The presence of functional Retinoblastoma (RB) protein is a key determinant of sensitivity to Palbociclib, as CDK4/6 inhibitors exert their effect by preventing RB phosphorylation. dovepress.com Consequently, tumors with deficient RB are inherently resistant. dovepress.com
Other biomarkers associated with sensitivity in preclinical models include high levels of cyclin D1 and low levels of p16. mdpi.comdovepress.com Conversely, overexpression of cyclin E1 has been linked to resistance to Palbociclib in preclinical studies and has been observed in patients with a poorer response. mdpi.comnih.gov
Genomic and transcriptomic profiling of tumors before and after treatment with Palbociclib in preclinical models and clinical trials is a key strategy for identifying novel resistance mechanisms. nih.gov For instance, alterations in genes such as AKT1, ERBB2, and those in the RAS pathway have been identified in tumors with acquired resistance to CDK4/6 inhibitors. nih.gov Furthermore, amplification of fibroblast growth factor receptors (FGFR1/2) has been associated with a shorter progression-free survival in patients treated with Palbociclib. nih.gov
The BioPER trial, a prospective study, evaluated biomarkers of response to Palbociclib rechallenge and identified a composite biomarker signature (low Rb score, high cyclin E1 score, ESR1 mutation) that predicted a worse outcome. medsir.org Such studies are crucial for designing more effective treatment strategies and for the development of next-generation therapies.
Table 2: Potential Predictive Biomarkers for Palbociclib Response
| Biomarker Status | Predicted Response | Reference |
| Functional RB Protein | Sensitivity | dovepress.com |
| RB Deficiency | Resistance | dovepress.com |
| High Cyclin D1 Expression | Sensitivity | dovepress.com |
| Low p16 Expression | Sensitivity | mdpi.com |
| High Cyclin E1 Expression | Resistance | mdpi.comnih.gov |
| FGFR1/2 Amplification | Resistance | nih.gov |
This table summarizes potential biomarkers and their predicted impact on response to Palbociclib-based therapies.
Integration of this compound with Immunotherapy Platforms (Preclinical Focus)
The interplay between cell cycle regulation and the immune system has spurred preclinical research into combining CDK4/6 inhibitors like Palbociclib with immunotherapy. The rationale is that by arresting tumor cells in the G1 phase, Palbociclib may enhance tumor cell immunogenicity and create a more favorable tumor microenvironment for an anti-tumor immune response.
Preclinical studies are exploring the synergistic effects of combining Palbociclib with various immunotherapy platforms, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). While specific data on this compound in this context is limited, the broader investigation of Palbociclib combinations provides a foundation for future research.
For instance, in HER2-positive breast cancer models, combining CDK4/6 inhibitors with HER2-targeted therapies and anti-hormonal agents has shown synergistic effects. aacrjournals.org This suggests that Palbociclib-based conjugates could potentially be integrated into multi-targeted therapeutic strategies that include an immunotherapy component.
Future preclinical studies will likely focus on elucidating the precise immunological effects of this compound, including its impact on antigen presentation, T-cell infiltration and activation within the tumor microenvironment, and the expression of immune checkpoint molecules. These investigations will be crucial for designing rational combination therapies that can overcome immune resistance and improve patient outcomes.
Addressing Preclinical Challenges and Optimizing Conjugate Design for Enhanced Therapeutic Index
The development of this compound and other ADCs faces several preclinical challenges that need to be addressed to optimize their therapeutic index. A key challenge is achieving a balance between potent anti-tumor activity and minimal off-target toxicity. researchgate.net
The design of the ADC, including the choice of antibody, linker, and payload, is critical. scielo.br The antibody must be highly specific for a tumor-associated antigen to ensure targeted delivery. scielo.br The linker's stability in circulation and its ability to efficiently release the payload within the tumor cell are paramount. scielo.br The SMCC linker, being non-cleavable, is designed for high stability, which can contribute to a better safety profile compared to some cleavable linkers. scielo.br
Optimizing the drug-to-antibody ratio (DAR) is another important aspect of conjugate design. A high DAR can lead to increased toxicity, while a low DAR may result in reduced efficacy. Site-specific conjugation methods are being developed to produce more homogeneous ADCs with a defined DAR, which can lead to a more predictable pharmacokinetic profile and an improved therapeutic window. amegroups.cn
Preclinical models play a crucial role in evaluating the efficacy and toxicity of new ADC designs. researchgate.net These models can help to understand the distribution of the ADC within the tumor and to assess its impact on both tumor and normal tissues. researchgate.net Mechanistic models are also being developed to simulate ADC tumor penetration and to guide the design of more effective conjugates. researchgate.net
Furthermore, overcoming drug resistance is a major challenge. frontiersin.org The development of Palbociclib-based PROTACs that can degrade both wild-type and mutated target proteins is a promising strategy to address resistance mechanisms. frontiersin.org For example, a CRBN-recruiting Palbociclib-based PROTAC has been shown to effectively degrade both wild-type and mutated CDK6. frontiersin.org
Q & A
Basic: What are the critical considerations for preparing Palbociclib-SMCC stock solutions in in vitro and in vivo studies?
Methodological Answer:
Stock solutions should be prepared using solvents compatible with biological assays (e.g., DMSO for in vitro studies). For in vivo applications, formulations often combine solvents like PEG300 and Tween 80 with aqueous solutions to enhance solubility and biocompatibility. Ensure the final DMSO concentration does not exceed 0.1% in cell-based assays to avoid cytotoxicity. Detailed protocols for animal dosing (e.g., 10 mg/kg in a 20 g mouse with 100 µL injection volume) should include steps for serial dilution and validation of stability under storage conditions (e.g., -80°C for long-term storage) .
Basic: How should researchers design dose-response experiments for this compound to assess CDK4/6 inhibition efficacy?
Methodological Answer:
Use a logarithmic dilution series (e.g., 1 nM–10 µM) to capture the full dynamic range of inhibition. Include positive controls (e.g., known CDK4/6 inhibitors) and negative controls (vehicle-only treatment). Measure outcomes via Western blot for phosphorylated Rb protein or flow cytometry for cell cycle arrest (G1 phase accumulation). Replicate experiments across at least three biological replicates to account for variability .
Basic: What strategies are recommended for conducting a literature review on this compound’s mechanism of action?
Methodological Answer:
Leverage interdisciplinary databases (e.g., PubMed, SciFinder, Web of Science) with tailored search strings combining terms like “this compound,” “CDK4/6 inhibition,” and “drug conjugates.” Filter results to include recent reviews (past 5 years) and primary studies validating mechanistic claims. Use citation tracking to identify seminal papers and resolve contradictory findings .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Methodological Answer:
Analyze variables such as assay conditions (e.g., cell line heterogeneity, incubation time), solvent interactions, and batch-to-batch compound variability. Perform head-to-head comparisons under standardized protocols, including internal controls. Use meta-analysis tools to quantify variability and identify confounding factors (e.g., differences in protein binding or metabolic activity) .
Advanced: What methodological frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s therapeutic synergies?
Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of synergistic drug combination studies. For preclinical models, use PICO (Population: cancer cell lines; Intervention: this compound + Partner Drug; Comparison: monotherapy; Outcome: apoptosis rate) to structure hypotheses. Ensure novelty by cross-referencing existing clinical trial registries (e.g., ClinicalTrials.gov ) to avoid duplication .
Advanced: How can researchers optimize this compound delivery in in vivo models to improve bioavailability?
Methodological Answer:
Test formulations with varying ratios of solubilizing agents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80) to balance stability and tolerability. Use pharmacokinetic profiling to assess absorption rates and tissue distribution. Consider nanoencapsulation or ligand conjugation (e.g., antibody-drug conjugates) to target specific cell populations and reduce off-target effects .
Advanced: What statistical approaches are recommended for analyzing multi-omics data in this compound resistance studies?
Methodological Answer:
Integrate RNA-seq, proteomics, and metabolomics datasets using dimensionality reduction (e.g., PCA, t-SNE) and pathway enrichment tools (e.g., GSEA, Ingenuity). Apply machine learning (e.g., random forest, neural networks) to identify resistance biomarkers. Validate findings with orthogonal methods (e.g., CRISPR knockouts, siRNA screens) .
Advanced: How should researchers document experimental protocols for this compound studies to ensure reproducibility?
Methodological Answer:
Follow guidelines from the Beilstein Journal of Organic Chemistry :
- Detail compound synthesis, purification (e.g., HPLC traces), and characterization (e.g., NMR, HRMS) in the main text or supplementary materials.
- Specify storage conditions, solvent preparation, and animal dosing regimens.
- Provide raw data (e.g., flow cytometry FCS files, blot images) in repositories like Figshare or Zenodo .
Note: Avoid citing commercial suppliers (e.g., TargetMol, Pharmaoffer) in peer-reviewed manuscripts. Instead, reference peer-reviewed methodologies and public datasets. For ethical compliance, ensure animal studies adhere to institutional guidelines and include ethics statements in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
